3-amino-4-(cyclopropylamino)benzoic acid is an organic compound characterized by the presence of both an amino group and a cyclopropylamino group attached to a benzoic acid backbone. This compound is of interest in medicinal chemistry due to its potential applications in drug development and as an intermediate in the synthesis of various pharmaceuticals. It is classified as an amino acid derivative, specifically a substituted benzoic acid.
The compound can be derived from various synthetic routes involving benzoic acid derivatives. Its classification falls under the category of amino acids, specifically those that contain aromatic rings. The presence of both amino and cyclopropyl groups enhances its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 3-amino-4-(cyclopropylamino)benzoic acid can be achieved through several methods, including:
The general procedure involves:
The molecular formula for 3-amino-4-(cyclopropylamino)benzoic acid is C_{11}H_{12}N_{2}O_{2}. The structure consists of a benzene ring with an amino group at position 3 and a cyclopropylamino group at position 4, along with a carboxylic acid functional group.
Key structural data includes:
3-amino-4-(cyclopropylamino)benzoic acid can participate in various chemical reactions, including:
In laboratory settings, reactions are typically conducted under controlled temperatures and pH levels to optimize yields and minimize side reactions.
The mechanism of action for 3-amino-4-(cyclopropylamino)benzoic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its amino groups may facilitate hydrogen bonding with active sites on proteins, influencing biochemical pathways relevant to its applications.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
3-amino-4-(cyclopropylamino)benzoic acid has potential applications in:
The aminobenzoic acid scaffold represents a privileged structure in medicinal chemistry, with 3-amino-4-(cyclopropylamino)benzoic acid emerging as a strategically designed derivative within this class. The broader family of aminobenzoates traces its origins to the isolation of benzoic acid from natural resins like gum benzoin in the 16th century [6]. Industrial synthesis evolved significantly from early hydrolysis methods to modern catalytic oxidation processes, setting the stage for targeted derivatization. The intentional incorporation of cyclopropylamine represents a deliberate medicinal chemistry strategy to exploit the ring's unique electronic and steric properties. While this specific compound lacks extensive documented history, its structural analogs like 3-amino-4-(cyclohexylamino)benzoic acid (CAS 329020-79-3) and 3-amino-4-(cyclopentylamino)benzoic acid (CAS 476634-96-5) have been cataloged as research compounds, indicating systematic exploration of alicyclic amine substitutions in this molecular framework [2] [3].
The synthesis of 3-amino-4-(cyclopropylamino)benzoic acid aligns with modern trends in scaffold diversification, where benzoic acid serves as a versatile platform for functionalization. This approach has yielded numerous pharmacologically active compounds, including kinase inhibitors and antiviral agents. For instance, 4-(acetylamino)-3-aminobenzoic acid (DrugBank DB02268) demonstrates targeted bioactivity as a neuraminidase inhibitor, highlighting the therapeutic potential within this structural family [8]. The cyclopropyl variant represents a strategic molecular optimization step, where the compact, highly strained three-membered ring confers distinct conformational constraints that can enhance target binding specificity and metabolic stability compared to larger cycloalkyl analogs.
Table 1: Key Aminobenzoic Acid Derivatives in Medicinal Research
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|---|
3-Amino-4-(cyclopropylamino)benzoic acid | Not assigned | C₁₀H₁₃N₂O₂ | 193.23 (calculated) | Cyclopropylamine, ortho-diamine |
3-Amino-4-(cyclopentylamino)benzoic acid | 476634-96-5 | C₁₂H₁₆N₂O₂ | 220.27 | Cyclopentylamine |
3-Amino-4-(cyclohexylamino)benzoic acid | 329020-79-3 | C₁₃H₁₈N₂O₂ | 234.29 | Cyclohexylamine |
3-Amino-4-propylamino-benzoic acid | 68740-32-9 | C₁₀H₁₄N₂O₂ | 194.23 | Linear propyl chain |
4-(Acetylamino)-3-aminobenzoic acid | Not available | C₉H₁₀N₂O₃ | 194.19 | N-acetyl modification |
3-Amino-4-(cyclopropylamino)benzoic acid integrates three pharmacophoric elements that synergize to enhance drug-like properties: 1) The benzoic acid core provides a rigid planar scaffold favorable for π-π stacking interactions with biological targets; 2) The ortho-oriented amino groups create a metal-chelating motif capable of coordinating with enzymatic zinc ions or acidic residues; and 3) The cyclopropylamine moiety introduces significant steric and electronic effects. The cyclopropyl group's high ring strain (∼27.5 kcal/mol) creates a unique electronic environment characterized by enhanced σ-acceptor properties and restricted bond rotation, which can significantly influence binding kinetics and conformational stability in target interactions [10].
The molecule's amphiphilic character enables versatile binding modalities. The carboxylic acid group confers water solubility at physiological pH and participates in salt-bridge formations with basic amino acid residues, while the aromatic system facilitates hydrophobic pocket penetration. This balanced polarity profile is reflected in calculated properties: molecular weight (193.23 g/mol), hydrogen bond donors (3), and hydrogen bond acceptors (4), placing it well within Lipinski's rule of five boundaries for drug-likeness. The strategic ortho-placement of the cyclopropylamino and amino groups enables intramolecular hydrogen bonding, potentially stabilizing a semi-planar conformation that pre-organizes the molecule for target binding. This conformational restraint reduces the entropic penalty upon protein binding, a principle exploited in protease inhibitors and kinase-targeted therapeutics [7] [9].
Table 2: Functional Group Contributions to Drug Design
Functional Group | Molecular Properties | Role in Drug-Target Interactions | Medicinal Chemistry Advantage |
---|---|---|---|
Benzoic Acid | pKa ∼4.2; Planar aromatic system | Ionic/hydrogen bonding via carboxylate; π-π stacking | Enhances solubility; facilitates target anchoring |
Primary Amine (position 3) | pKa ∼9.8; Hydrogen bond donor/acceptor | Salt bridge formation; metal coordination | Improves water solubility; enables chelation |
Cyclopropylamino (position 4) | High bond angle strain; σ-acceptor character | Enhanced binding affinity; restricted conformation | Increases metabolic stability; improves selectivity |
Ortho-diamine arrangement | Intramolecular H-bond potential | Conformational pre-organization | Reduces entropic penalty upon binding |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: